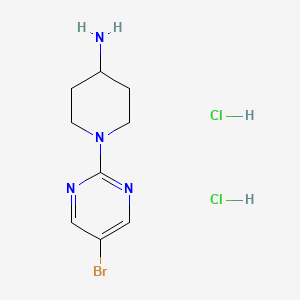

1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride

描述

属性

IUPAC Name |

1-(5-bromopyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTKFJLPPZOXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=C(C=N2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrCl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of Pyrimidine Precursor

The synthesis begins with 5-bromopyrimidin-2-amine (CAS 7752-82-1), a key intermediate prepared via bromination of pyrimidine derivatives. Source highlights methods for functionalizing this precursor:

- Chloroacetaldehyde cyclization : Reacting 5-bromopyrimidin-2-amine with chloroacetaldehyde in saturated NaHCO₃ yields fused heterocycles (e.g., imidazo[1,2-a]pyrimidines), demonstrating the reactivity of the 5-bromo position.

- Miyaura borylation : Palladium-catalyzed reactions with bis(pinacolato)diboron generate boronic ester intermediates, enabling subsequent cross-coupling.

Nucleophilic Substitution with Piperidine

The brominated pyrimidine undergoes SNAr (nucleophilic aromatic substitution) with piperidin-4-amine. Key conditions include:

- Solvent systems : Ethanol/water or toluene/ethanol mixtures facilitate the reaction.

- Catalysts : PdCl₂(dppf) enhances coupling efficiency in Suzuki-Miyaura reactions for analogous triazine-pyrimidine hybrids.

- Temperature : Reactions typically proceed at 25–120°C, depending on the substituents.

Example protocol (adapted from and):

- Combine 5-bromopyrimidin-2-amine with piperidin-4-amine in ethanol/water.

- Add Na₂CO₃ and PdCl₂(dppf) for catalytic coupling.

- Heat at 120°C for 3 hours, followed by extraction and purification via flash chromatography.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt using HCl:

- Acid treatment : Stir the product with concentrated HCl in a polar solvent (e.g., ethanol or dichloromethane).

- Precipitation : Neutralize with NaOH to isolate the salt, followed by recrystallization for purity.

Reaction Optimization and Challenges

- Protection/deprotection strategies : Boc-protected piperidine intermediates (e.g., B1–B2 in) prevent undesired side reactions during coupling.

- Yield factors :

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Direct Substitution) | Method B (Suzuki Coupling) |

|---|---|---|

| Starting Material | 5-Bromopyrimidin-2-amine | Boronic ester intermediates |

| Catalyst | None | PdCl₂(dppf) |

| Yield | Moderate (52–86%) | High (>80%) |

| Complexity | Low | High |

Key Research Findings

- Antiproliferative activity : Analogous compounds (e.g., B18–B19 ) show IC₅₀ values of 0.68–1.55 µM against cancer cells, highlighting the pharmacological relevance of the pyrimidine-piperidine scaffold.

- Enzymatic inhibition : Derivatives inhibit PI3K/mTOR pathways (IC₅₀ = 62–870 nM), validating the scaffold’s utility in kinase-targeted therapies.

化学反应分析

1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and molecular targets .

相似化合物的比较

Comparison with Structural Analogs

Pyrimidine-Based Analogs

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride (CAS 1179369-48-2)

- Structure : Lacks bromine at the pyrimidine 5-position.

- Similarity Score : 0.84 (structural similarity to the target compound) .

- Key Differences: Reduced molecular weight (MW: ~278.22 vs. target’s ~338.06).

- Applications : Used in kinase inhibitor research but with weaker electrophilic properties compared to brominated analogs .

1-(6-Methylpyrimidin-4-yl)piperidin-4-amine Dihydrochloride (CAS 1329673-44-0)

- Structure : Methyl substitution at pyrimidine position 6 instead of bromine at position 4.

- Key Differences: Methyl group introduces steric hindrance rather than electronic effects. Higher solubility in organic solvents due to non-polar methyl group.

- Applications : Explored in agrochemical and pharmaceutical intermediates .

Halogenated Analogs

[1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine Dihydrochloride (CAS 1286275-30-6)

- Structure : Fluorinated benzyl substituent instead of bromopyrimidine.

- Key Differences :

- Fluorine’s electronegativity may enhance hydrogen-bonding interactions.

- Benzyl group introduces aromaticity, altering pharmacokinetic profiles.

- Applications : Investigated in CNS-targeted drug candidates due to fluorinated aromatic moieties .

1-(2-Chloro-5-fluoropyrimidin-4-yl)piperidin-4-amine Dihydrochloride

- Structure : Dual halogenation (Cl at position 2, F at position 5) on pyrimidine.

- Key Differences: Increased steric and electronic effects compared to mono-halogenated analogs. Potential for enhanced binding to halogen-bond-accepting targets.

- Applications : Used in antiviral and anticancer compound libraries .

Non-Halogenated Analogs

1-(3,5-Dimethoxyphenyl)piperidin-4-amine Dihydrochloride

- Structure : Methoxy-substituted phenyl group instead of bromopyrimidine.

- Key Differences: Methoxy groups improve solubility but reduce metabolic stability.

- Applications : Explored in serotonin receptor modulation studies .

1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride (CAS 1185303-17-6)

Research and Application Insights

- Target Compound : Discontinued commercial availability (CymitQuimica) limits current applications, but its bromopyrimidine core remains valuable in medicinal chemistry for structure-activity relationship (SAR) studies .

- Fluorinated Analogs : Preferred in CNS drug discovery due to blood-brain barrier penetration .

- Dual-Halogenated Pyrimidines : Gaining traction in kinase inhibitor design for improved selectivity .

生物活性

1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a brominated pyrimidine ring and a piperidine moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that derivatives of bromopyrimidine compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

- Antimicrobial Properties : Research has shown that piperidine derivatives possess antibacterial and antifungal properties. This compound's structure suggests it may inhibit the growth of pathogens through mechanisms similar to other piperidine derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound may act as an inhibitor for cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells.

- DNA Interaction : Some studies suggest that brominated pyrimidines can intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation : The piperidine ring may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study identified the compound's ability to induce apoptosis via caspase activation and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Effects

Research published in the Journal of Antibiotics evaluated various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.002 mg/mL against Staphylococcus aureus.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Bromopyrimidin-2-yl)piperidin-4-amine dihydrochloride, and what key parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where 5-bromo-2-chloropyrimidine reacts with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include stoichiometric ratios (1:1.2 for amine:pyrimidine), reaction time (12–24 hours), and purification via recrystallization or column chromatography. Monitoring reaction completion by TLC or HPLC is critical .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : and NMR to verify substitution patterns and amine protonation.

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 287.04 for the free base).

- HPLC Purity Analysis : Use a C18 column with ammonium acetate buffer (pH 6.5) and gradient elution (acetonitrile/water) to ensure >95% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The hydrochloride salt may release HCl vapors upon heating; neutralize spills with sodium bicarbonate. Store at 2–8°C in airtight containers. Acute toxicity data (e.g., LD₅₀) should guide risk assessments .

Q. What theoretical frameworks guide the compound’s application in drug discovery?

- Methodological Answer : The pyrimidine-piperidine scaffold is often explored in kinase inhibition (e.g., JAK/STAT pathways) or GPCR modulation. Molecular docking studies (using AutoDock Vina) can predict binding affinities, while QSAR models optimize substituent effects on bioactivity .

Advanced Research Questions

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

- Methodological Answer : Nanofiltration membranes (e.g., polyamide-based) with MWCO ~300 Da can separate unreacted precursors and byproducts (e.g., 5-bromo-2-chloropyrimidine) from the product in continuous flow systems. Process optimization involves transmembrane pressure (2–5 bar) and solvent compatibility (DMF/water mixtures) .

Q. What advanced analytical strategies resolve contradictions in impurity profiling during stability studies?

- Methodological Answer : Use LC-MS/MS with ion-trap detection to identify degradation products (e.g., dehalogenation or hydrolysis byproducts). Accelerated stability testing (40°C/75% RH for 6 months) combined with forced degradation (acid/base/oxidative stress) quantifies impurity thresholds per ICH Q3A guidelines .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Solvent effects (PCM model) and ligand steric parameters (%VBur) are optimized to predict reaction outcomes .

Q. What in vitro assays validate the compound’s bioactivity against target enzymes?

- Methodological Answer : Perform kinase inhibition assays (e.g., ADP-Glo™) at 10 µM concentration with recombinant enzymes (e.g., EGFR or BTK). IC₅₀ values are derived from dose-response curves (0.1–100 µM), validated via negative controls (DMSO) and reference inhibitors (e.g., imatinib) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy (λ = 254 nm) to monitor degradation rates. Buffer systems (pH 3–9) and Arrhenius plots (25–60°C) determine activation energy (Eₐ) and shelf-life predictions. Hydrolysis is predominant at pH >7 due to nucleophilic attack on the pyrimidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。